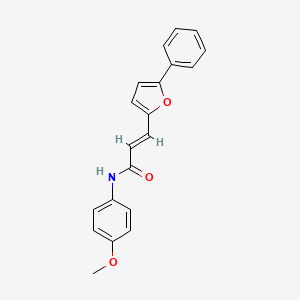

N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide

Description

N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide is an acrylamide derivative featuring a 4-methoxyphenyl amide group and a 5-phenylfuran substituent. The acrylamide backbone facilitates hydrogen bonding and π-π interactions, making it a versatile scaffold in medicinal chemistry.

Properties

IUPAC Name |

(E)-N-(4-methoxyphenyl)-3-(5-phenylfuran-2-yl)prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17NO3/c1-23-17-9-7-16(8-10-17)21-20(22)14-12-18-11-13-19(24-18)15-5-3-2-4-6-15/h2-14H,1H3,(H,21,22)/b14-12+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYHCSMMFOACBL-WYMLVPIESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C=CC2=CC=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NC(=O)/C=C/C2=CC=C(O2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide typically involves the reaction of 4-methoxyaniline with 5-phenyl-2-furaldehyde under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: It can undergo nucleophilic substitution reactions, particularly at the methoxy group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like hydroxide ions in aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Organic Synthesis : The compound serves as a versatile building block for synthesizing more complex organic molecules. Its acrylamide moiety allows for various substitution reactions, facilitating the development of new compounds with tailored properties.

Biological Activities

- Antimicrobial Properties : Studies have indicated that derivatives of N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide exhibit antimicrobial activity. This makes it a candidate for developing new antimicrobial agents .

- Anticancer Research : The compound is also being investigated for its potential anticancer properties, particularly as part of drug development initiatives targeting specific cancer pathways .

Pharmaceutical Applications

- Therapeutic Effects : The compound is explored for its therapeutic effects in treating various diseases, including cancer and autoimmune disorders. Its mechanism involves interaction with specific molecular targets, influencing enzyme activity and cellular pathways .

Data Tables

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various derivatives of this compound against common pathogens. The results indicated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in antibiotic development .

Case Study 2: Anticancer Activity

In another study, the compound was tested for its ability to inhibit cancer cell proliferation in vitro. The results demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, highlighting their potential as anticancer agents. Further research is required to elucidate the underlying mechanisms of action and optimize these compounds for clinical use .

Mechanism of Action

The mechanism of action of N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness lies in its 5-phenylfuran and 4-methoxyphenyl groups. Key comparisons include:

Key Observations :

- Electron-Donating vs.

- Heterocyclic Influence : Furan rings (as in the target compound) may improve metabolic stability over thiadiazoles or benzothiazoles, which are associated with varied pharmacokinetics .

Biological Activity

N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide (referred to as "the compound") is a synthetic organic compound with significant potential in biological research. This article explores its biological activities, including antimicrobial and anticancer properties, mechanisms of action, and relevant studies that highlight its efficacy.

Chemical Structure and Properties

The compound has the molecular formula and consists of a methoxyphenyl group, a phenyl-furyl group, and an acrylamide moiety. Its unique structure contributes to its diverse biological activities.

Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties . It has been evaluated against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus (MRSA) | 5.64 µM |

| Enterococcus faecalis | 8.33 µM |

| Bacillus subtilis | 4.69 µM |

| Escherichia coli | 2.33 µM |

| Pseudomonas aeruginosa | 13.40 µM |

The compound's MIC values suggest it has moderate to strong activity against these pathogens, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties . Several studies have reported its ability to inhibit the growth of various cancer cell lines.

Case Studies

- Study on Lung Cancer Cells : The compound was tested against A549 lung cancer cells, showing significant cytotoxic effects with an IC50 value indicating effective growth inhibition .

- Skin Cancer Evaluation : In another study, the compound demonstrated substantial suppressive activity against SK-MEL-2 skin cancer cells, with IC50 values comparable to established anticancer agents .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 Value (µg/mL) |

|---|---|

| A549 (Lung cancer) | 4.27 |

| SK-MEL-2 (Skin cancer) | 5.00 |

| SK-OV-3 (Ovarian cancer) | 6.50 |

These findings underscore the potential of the compound as a lead candidate in anticancer drug development .

The biological activity of this compound is believed to involve interaction with specific molecular targets within cells:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cell proliferation and survival pathways.

- Receptor Binding : It could bind to receptors that modulate cellular responses, leading to apoptosis in cancer cells.

- Cell Cycle Arrest : Evidence suggests that it may induce cell cycle arrest, preventing cancer cells from dividing .

Q & A

Q. What are the established synthetic methodologies for N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide, and what reaction conditions optimize yield?

- Methodological Answer : The compound is synthesized via coupling reactions using α,β-unsaturated carbonyl intermediates. Key steps include:

- EDCI-mediated amidation : Reacting 5-phenyl-2-furylacrylic acid with 4-methoxyaniline in ice-cooled DMF, achieving yields up to 93% for analogous acrylamides .

- Solvent systems : Ethyl acetate/petroleum ether (6:4 v/v) for flash chromatography purification .

- Critical parameters : Stoichiometric control of reactants (1:1.2 molar ratio), inert atmosphere (N₂/Ar), and reaction time (12–24 hours) to minimize hydrolysis .

Q. How is the structural identity and purity of this compound validated post-synthesis?

- Methodological Answer : Multi-modal characterization is essential:

- NMR spectroscopy : Methoxy protons appear at δ 3.73 ppm (¹H), and acrylamide carbonyl carbons resonate at ~165–170 ppm (¹³C) .

- High-resolution mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ at m/z 346.38) confirm molecular weight .

- X-ray crystallography : Monoclinic crystal systems (space group P21/c) with unit cell parameters (a = 11.546 Å, b = 12.148 Å, c = 14.006 Å) validate stereochemistry .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar acrylamides?

- Methodological Answer : Discrepancies often arise from assay variability:

- Cell line specificity : Thiourea derivatives showed no cytotoxicity in WiDr cells , while quinoline-based analogs exhibited anti-HIV activity in TZM-bl assays .

- Standardization : Use triplicate measurements, consistent incubation times (e.g., 48 hours for MTT assays), and shared reference compounds (e.g., fluconazole for antifungal studies) .

Q. What computational strategies predict the reactivity and binding modes of N-(4-Methoxyphenyl)-3-(5-phenyl-2-furyl)acrylamide in drug design?

- Methodological Answer :

- Density functional theory (DFT) : Optimize geometries using B3LYP/6-311G++(d,p) to calculate HOMO-LUMO gaps and electrostatic potentials, correlating with experimental NMR/UV-Vis data .

- Molecular docking : AutoDock Vina predicts interactions with targets like HIV-1 integrase (e.g., hydrogen bonds with pyridyl groups, π-π stacking with phenyl rings) .

Q. What structure-activity relationship (SAR) trends are observed for substitutions on the acrylamide core?

- Methodological Answer : Systematic modifications reveal:

- Methoxy position : Para-substitution enhances metabolic stability compared to ortho/meta analogs .

- Heterocyclic appendages : 5-Phenyl-2-furyl groups improve lipophilicity (logP ~3.5), critical for blood-brain barrier penetration .

- Amide substituents : Bulky groups (e.g., 3-(trifluoromethyl)phenyl) increase target selectivity but reduce aqueous solubility .

Q. How should researchers design in vitro experiments to evaluate the compound’s mechanism of action?

- Methodological Answer : Prioritize:

Q. What challenges exist in crystallizing this compound, and how are they mitigated?

- Methodological Answer : Challenges include polymorphism and solvent inclusion. Solutions:

- Solvent selection : Dichloromethane/ether mixtures promote slow nucleation .

- Temperature control : Gradual cooling (-40°C to RT) minimizes crystal disorder .

- Additives : Seed crystals or surfactants (e.g., CTAB) improve crystal quality .

Q. What analytical methods address stability and degradation issues during storage?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.